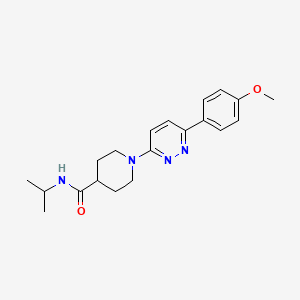

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

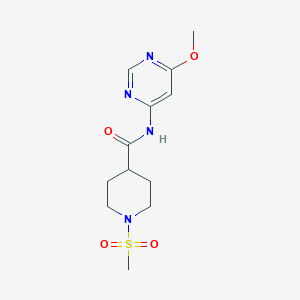

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Applications De Recherche Scientifique

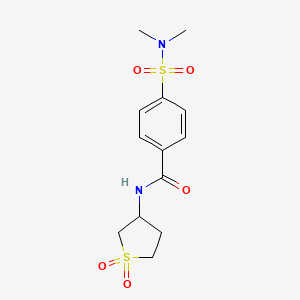

Acetylcholinesterase Inhibitors

The compound has been found to be a part of the pyridazinones family, which are known to act as Acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used in the treatment of Alzheimer’s disease, as they help increase acetylcholine levels, which are usually deficient in Alzheimer’s patients .

Butyrylcholinesterase Inhibitors

In addition to AChE, the compound also acts as an inhibitor for Butyrylcholinesterase (BChE) . BChE inhibitors are being explored for their potential in managing neurodegenerative diseases and myasthenia gravis .

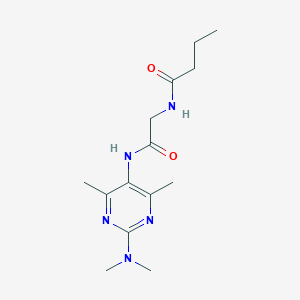

Anti-tubercular Agents

The compound’s structure is similar to that of pyrazinamide, a first-line drug used in shortening TB therapy . Therefore, it could potentially be used in the design and synthesis of new anti-tubercular agents .

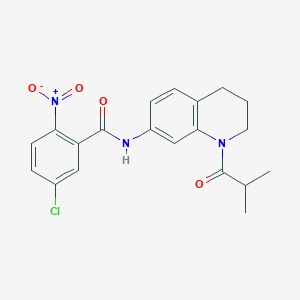

Protein Kinase B (PKB/Akt) Inhibitors

The compound’s structure is also similar to that of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, which are known to be ATP-competitive, nano-molar inhibitors of PKB . PKB inhibitors have potential as antitumor agents, as signaling through PKB is frequently deregulated in cancer .

GABA-A Receptor Antagonists

The compound is an aminopyridazine derivative and can be used for the synthesis of SR 95103 . SR 95103 is a selective and competitive GABA-A receptor antagonist . GABA-A receptor antagonists are used in the treatment of various neurological disorders, including epilepsy, insomnia, and anxiety .

Potential Role in Neurodegenerative Diseases

Given its role as an AChE and BChE inhibitor, and as a GABA-A receptor antagonist, the compound could potentially be used in the treatment of various neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .

Mode of Action

This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of ache and bche can affect the cholinergic pathway . This pathway is involved in various physiological processes, including muscle contraction, pain response, and cognitive functions .

Pharmacokinetics

A compound with a similar structure was found to have acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% .

Result of Action

The inhibition of ache and bche can lead to increased acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive functions, making similar compounds potential candidates for the treatment of cognitive disorders .

Propriétés

IUPAC Name |

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-14(2)21-20(25)16-10-12-24(13-11-16)19-9-8-18(22-23-19)15-4-6-17(26-3)7-5-15/h4-9,14,16H,10-13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASNKPZPHFOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)

![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)

![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)